Campest-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Campest-4-en-3-one is a 3-oxo steroid. It derives from a hydride of a campestane.
Scientific Research Applications
Synthesis and Biochemical Studies
Campest-4-en-3-one and its derivatives have been extensively studied for their synthesis and biochemical applications. Seto et al. (2000) synthesized 6-oxy functionalized campest-4-en-3-ones and explored their practical use in hydroperoxidation, which is a significant contribution to the field of steroid biosynthesis (Seto et al., 2000). Noguchi et al. (1999) provided insights into the role of this compound in brassinosteroid biosynthesis, which is crucial for plant growth and development (Noguchi et al., 1999).
Effects on Lipid Metabolism
Ikeda et al. (2006) investigated the effects of campest-5-en-3-one, a derivative of this compound, on lipid metabolism. They found that it reduces visceral fat and influences fatty acid synthesis and energy expenditure in rats (Ikeda et al., 2006). Tamaru et al. (2006) further emphasized these findings by demonstrating that dietary 5-campestenone enhances fatty acid oxidation in rat liver (Tamaru et al., 2006).
Medicinal and Biological Properties
The compound also exhibits medicinal properties. A study by Saifudin et al. (2012) showed that this compound inhibits protein tyrosine phosphatase 1B, suggesting its potential in therapeutic applications (Saifudin et al., 2012). Additionally, Miao et al. (2010) found that this compound exhibited mild antimicrobial activity (Miao et al., 2010).
Environmental and Safety Assessments
Furthermore, research by Budarina et al. (2020) indicates the importance of this compound in environmental safety, particularly in determining allowable concentrations in atmospheric air (Budarina et al., 2020).
Properties
Molecular Formula |
C28H46O |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,23-26H,7-16H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
QQIOPZFVTIHASB-IMUDCKKOSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Synonyms |
campest-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.